6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide
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Overview
Description
6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound features a morpholine ring, an o-tolyl group, and a pyridazine core, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Pyridazine derivatives have been shown to interact with a range of biological targets and exhibit various physiological effects . For instance, some pyridazine derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), a protein crucial for cell cycle regulation .
Mode of Action
Similar pyridazine derivatives have been reported to inhibit cdk2, thereby halting the cell cycle and preventing cell proliferation . This inhibition is often achieved through competitive binding to the ATP-binding pocket of the kinase, preventing ATP from binding and thus stopping the phosphorylation process essential for kinase activity .
Biochemical Pathways
Inhibition of CDK2 can halt the cell cycle in the G1 phase, preventing the cell from entering the S phase where DNA replication occurs .
Pharmacokinetics
Pyridazine derivatives are generally characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
If the compound does indeed inhibit cdk2, it could potentially halt the cell cycle and prevent cell proliferation . This could have significant implications in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide typically involves the reaction of pyridazine derivatives with morpholine and o-toluidine under controlled conditions. The process may include steps such as:
Formation of the Pyridazine Core: Starting with a suitable precursor, such as a dihydropyridazine, the core structure is formed through cyclization reactions.
Introduction of the Morpholine Ring: Morpholine is introduced through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.
Attachment of the o-Tolyl Group: The o-tolyl group is attached via electrophilic aromatic substitution, using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium or copper catalysts, sodium hydride, potassium carbonate.
Major Products Formed
Scientific Research Applications
6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with similar core structure but lacking the morpholine and o-tolyl groups.
Pyridazinone: Contains a carbonyl group at the 3-position, offering different biological activities.
6-aryl-3(2H)-pyridazinone: Substituted at position 5, known for its calcium ion influx inhibition properties.
Uniqueness
6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide is unique due to its combination of the morpholine ring, o-tolyl group, and pyridazine core. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methylphenyl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-4-2-3-5-13(12)17-16(21)14-6-7-15(19-18-14)20-8-10-22-11-9-20/h2-7H,8-11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFOSHAOCQRJOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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